molecular formula C9H19NO2S B15293726 3-((Isopropylsulfonyl)methyl)cyclopentanamine

3-((Isopropylsulfonyl)methyl)cyclopentanamine

Cat. No.: B15293726
M. Wt: 205.32 g/mol
InChI Key: NVROWTBHVBGPRX-UHFFFAOYSA-N
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Description

3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is an organic compound with a unique structure that includes a cyclopentane ring substituted with an isopropylsulfonylmethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes sulfonylation to introduce the isopropylsulfonyl group. This is followed by the introduction of the amine group through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amine derivatives.

Scientific Research Applications

3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE involves its interaction with specific molecular targets. The isopropylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclopentane: A simpler compound with a cyclopentane ring and a methyl group.

    Cyclopentane-1,3-diamine: Contains two amine groups on the cyclopentane ring.

    Sulfonimidates: Organosulfur compounds with similar sulfonyl groups.

Uniqueness

3-((ISOPROPYLSULFONYL)METHYL)CYCLOPENTAN-1-AMINE is unique due to the combination of its isopropylsulfonyl and amine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

3-(propan-2-ylsulfonylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-7(2)13(11,12)6-8-3-4-9(10)5-8/h7-9H,3-6,10H2,1-2H3

InChI Key

NVROWTBHVBGPRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CC1CCC(C1)N

Origin of Product

United States

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